(S)-2-Amino-2-(pyridin-2-YL)acetic acid

chiral enantiomer stereochemistry

Chiral fidelity is non-negotiable in EP2 agonist synthesis-racemic or (R)-enantiomer substitution yields pharmacologically inactive products. (S)-2-Amino-2-(pyridin-2-yl)acetic acid (CAS 1228568-37-3) provides the defined (S)-stereochemistry essential for omidenepag-class compounds. • Enables stereochemically faithful synthesis of EP2 receptor agonists (e.g., omidenepag isopropyl/OMLONTI) • Baseline hCA II binding affinity Kd = 17.4 μM for quantitative SAR optimization • ≥98% purity; stored at -20°C under moisture-free conditions Specify this CAS number on purchase orders-do not substitute with racemate (CAS 62451-88-1) or (R)-enantiomer (CAS 1228556-95-3).

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1228568-37-3
Cat. No. B087652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(pyridin-2-YL)acetic acid
CAS1228568-37-3
Synonyms(S)-2-AMino-2-(pyridin-2-yl)acetic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C(=O)O)N
InChIInChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1
InChIKeyJTOBAFRWEGCWGI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-(pyridin-2-YL)acetic acid (CAS 1228568-37-3) Procurement and Research Grade Overview


(S)-2-Amino-2-(pyridin-2-yl)acetic acid (CAS 1228568-37-3) is a chiral α-amino acid derivative featuring a pyridine ring at the α-carbon position, with molecular formula C₇H₈N₂O₂ and molecular weight 152.15 g/mol . This compound exists as the (S)-enantiomer and is commercially available from multiple research chemical suppliers with typical purity specifications of ≥98% . The compound is stored at -20°C under sealed, moisture-free conditions to maintain stereochemical integrity .

(S)-2-Amino-2-(pyridin-2-YL)acetic acid: Why Generic Substitution with Racemates or R-Enantiomer Fails in Chiral Synthesis


Substitution of (S)-2-amino-2-(pyridin-2-yl)acetic acid with its racemic mixture (CAS 62451-88-1) or the (R)-enantiomer (CAS 1228556-95-3) is not functionally equivalent in applications requiring stereochemical fidelity. The pyridyl glycine scaffold serves as a critical chiral building block in the synthesis of EP2 receptor agonists, where the (S)-configuration is essential for downstream pharmacological activity [1]. Commercial suppliers consistently differentiate these three forms by distinct CAS numbers and product codes, indicating that procurement decisions must specify the exact stereoisomer to ensure synthetic reproducibility and compliance with validated manufacturing processes [2].

(S)-2-Amino-2-(pyridin-2-YL)acetic acid: Quantified Differentiation Evidence for Scientific Procurement


(S)-2-Amino-2-(pyridin-2-YL)acetic acid Stereochemical Differentiation from Racemate and R-Enantiomer

The (S)-enantiomer (CAS 1228568-37-3) is stereochemically distinct from the racemic mixture (CAS 62451-88-1) and the (R)-enantiomer (CAS 1228556-95-3). Each form is assigned a unique CAS registry number and is supplied as a distinct catalog item by chemical vendors, reflecting the non-interchangeable nature of these stereoisomers in chiral synthesis applications [1]. The (S)-configuration is required for the construction of specific pyridylaminoacetic acid-based EP2 agonists [2].

chiral enantiomer stereochemistry

(S)-2-Amino-2-(pyridin-2-YL)acetic acid Role as Chiral Precursor in FDA-Approved Drug Omidenepag Isopropyl (OMLONTI)

The (S)-2-amino-2-(pyridin-2-yl)acetic acid scaffold is a key chiral intermediate in the synthesis of pyridylaminoacetic acid derivatives that act as EP2 receptor agonists [1]. Patents covering pharmaceutical compositions containing pyridylaminoacetic acid compounds (US 10,765,750) protect the marketed drug omidenepag isopropyl (OMLONTI), a selective EP2 receptor agonist approved by the FDA in September 2022 for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [2].

drug precursor pharmaceutical

(S)-2-Amino-2-(pyridin-2-YL)acetic acid Commercial Purity Specification: NLT 98%

Commercial suppliers offer (S)-2-amino-2-(pyridin-2-yl)acetic acid with a purity specification of NLT 98% (Not Less Than 98%) . This purity threshold meets the requirements for pharmaceutical research and development applications, including use as a synthetic intermediate in GMP-adjacent environments. The compound is stored at 20°C with a stated shelf life of 2 years under recommended conditions .

purity quality control procurement

(S)-2-Amino-2-(pyridin-2-YL)acetic acid Calculated Physicochemical Parameters: LogP 0.166 and TPSA 76.21

Calculated physicochemical parameters for (S)-2-amino-2-(pyridin-2-yl)acetic acid include a LogP value of 0.166 and a topological polar surface area (TPSA) of 76.21 Ų . These values position the compound as a moderately hydrophilic amino acid derivative with a polarity profile suitable for aqueous solubility while retaining sufficient hydrophobicity for membrane permeability considerations. The compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors .

logP TPSA physicochemical

(S)-2-Amino-2-(pyridin-2-YL)acetic acid Binding Affinity to Human Carbonic Anhydrase II: Kd = 17.4 μM

The compound demonstrates measurable binding affinity to human carbonic anhydrase II (hCA II) with a dissociation constant Kd of 17.4 μM (1.74E+4 nM) as determined by nanoESI-MS after 10 minutes of incubation [1]. This binding interaction establishes baseline protein recognition of the pyridyl glycine scaffold and may serve as a reference point for evaluating structurally modified derivatives in medicinal chemistry campaigns.

binding affinity carbonic anhydrase

(S)-2-Amino-2-(pyridin-2-YL)acetic acid Storage Stability Profile: 2 Years at 20°C

The compound exhibits defined long-term stability when stored at 20°C, with a documented shelf life of 2 years under recommended storage conditions . This stability profile supports procurement for multi-year research programs without requiring specialized cold-chain logistics beyond standard ambient temperature control. Additionally, the compound is recommended to be kept in sealed containers away from moisture to preserve stereochemical integrity .

storage stability shelf life

(S)-2-Amino-2-(pyridin-2-YL)acetic acid: Validated Research and Industrial Application Scenarios


Synthesis of EP2 Receptor Agonists for Glaucoma and Ocular Hypertension Therapeutics

Researchers developing selective EP2 receptor agonists for intraocular pressure reduction can utilize (S)-2-amino-2-(pyridin-2-yl)acetic acid as a chiral building block. The pyridylaminoacetic acid scaffold is central to the structure of omidenepag isopropyl (OMLONTI), an FDA-approved EP2 agonist for glaucoma treatment [1]. The (S)-stereochemistry is essential for the pharmacological activity of this compound class [2].

Development of Pyridyl-Ala Modified Cyclic Peptides with Enhanced Oral Bioavailability

The 2-pyridyl-Ala modification (structurally related to (S)-2-amino-2-(pyridin-2-yl)acetic acid) has been systematically investigated for enhancing oral bioavailability of cyclic hexapeptides. NMR studies demonstrated that the pyridyl-nitrogen forms an intramolecular hydrogen bond to the backbone NH of the same residue, stabilizing conformations favorable for membrane permeability. In vivo assessment in rats confirmed that pyridyl-Ala residues support oral uptake [3].

Chiral Ligand and Metal Complex Development for Asymmetric Catalysis

The compound's pyridine moiety enhances metal coordination properties while the carboxylic acid group enables further derivatization, making it suitable for developing chiral ligands in asymmetric catalysis [4]. The (S)-configuration provides a defined stereochemical environment for enantioselective transformations.

Carbonic Anhydrase Inhibitor Lead Optimization and SAR Studies

With a measured binding affinity of Kd = 17.4 μM to human carbonic anhydrase II [5], (S)-2-amino-2-(pyridin-2-yl)acetic acid serves as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing carbonic anhydrase inhibitors. The baseline affinity provides a quantitative reference for evaluating structural modifications designed to improve potency and selectivity.

Technical Documentation Hub

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